5-Bromobenzene-1,2,3-triol

Catalog No.
S769968
CAS No.
16492-75-4
M.F
C6H5BrO3
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzene-1,2,3-triol

CAS Number

16492-75-4

Product Name

5-Bromobenzene-1,2,3-triol

IUPAC Name

5-bromobenzene-1,2,3-triol

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H

InChI Key

GZKWULQSPPFVMV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)Br

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Br

Synthesis of Discotic Liquid Crystalline Dibenzo

Specific Scientific Field: Material Chemistry

Summary of the Application: 5-Bromobenzene-1,2,3-triol is used in the synthesis of discotic liquid crystalline dibenzo . This compound has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties and strong red emission .

Methods of Application or Experimental Procedures: The compound was synthesized from 5-bromo-1,2,3-trimethoxybenzene through a sequence of demethylation with BBr3 and three-fold nucleophilic substitution with 1-bromododecane .

Results or Outcomes: The synthesized compound forms a discotic liquid crystalline phase at elevated temperatures due to π–π-stacking interactions and local phase separation between the aromatic cores and the flexible alkoxy side chains .

Antibacterial Activity Evaluation

Specific Scientific Field: Bioorganic Chemistry and Medicinal Chemistry

Summary of the Application: 5-Bromobenzene-1,2,3-triol is used in the synthesis of biphenyl and dibenzofuran derivatives, which have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Methods of Application or Experimental Procedures: A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .

Results or Outcomes: Eleven compounds exhibited potent antibacterial activities. Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

5-Bromobenzene-1,2,3-triol is an organic compound characterized by the molecular formula C₆H₅BrO₃. It is a derivative of benzene, where three hydroxyl groups (-OH) and one bromine atom (Br) are attached to the benzene ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups contributes to its reactivity and solubility in polar solvents, while the bromine atom enhances its electrophilic character, making it useful in substitution reactions .

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to yield benzene-1,2,3-triol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions. This reactivity is crucial for synthesizing various substituted benzene derivatives .

Major Products of Reactions

  • Oxidation: Formation of 5-bromo-1,2,3-benzenetriol quinone.
  • Reduction: Production of benzene-1,2,3-triol.
  • Substitution: Various substituted products depending on the nucleophile used.

Research indicates that 5-Bromobenzene-1,2,3-triol exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: Demonstrating effectiveness against certain bacterial strains.
  • Antioxidant Activity: Exhibiting the ability to neutralize free radicals, which may contribute to its therapeutic effects.
  • Potential Therapeutic

The synthesis of 5-Bromobenzene-1,2,3-triol can be achieved through various methods:

  • Bromination of Benzene-1,2,3-triol: This method involves treating benzene-1,2,3-triol with bromine or N-bromo succinimide in the presence of an acidic catalyst. This reaction typically yields 5-Bromobenzene-1,2,3-triol along with some byproducts.
  • Alternative Synthetic Routes: Other methods might include using different brominating agents or optimizing reaction conditions to improve yield and purity. Advanced techniques such as continuous flow reactors may also be employed in industrial settings .

Studies on 5-Bromobenzene-1,2,3-triol's interactions with biological systems have shown promising results:

  • It has been noted for its ability to inhibit certain enzymes involved in oxidative stress pathways.
  • Interaction studies suggest that this compound may modulate cellular signaling pathways related to inflammation and apoptosis.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential in clinical settings .

Several compounds share structural similarities with 5-Bromobenzene-1,2,3-triol. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
Benzene-1,2,3-triolLacks bromine atomLess reactive; primarily used in organic synthesis
5-Chlorobenzene-1,2,3-triolContains chlorine instead of bromineDifferent reactivity profile due to chlorine's properties
5-Iodobenzene-1,2,3-triolContains iodineIncreased reactivity; iodine can influence biological activity
5-Bromobenzene-1,2,4-triolHydroxyl groups at different positionsDifferent substitution patterns; less studied than 5-Bromobenzene-1,2,3-triol

Uniqueness

The uniqueness of 5-Bromobenzene-1,2,3-triol lies in the presence of the bromine atom which enhances its electrophilic character compared to similar compounds. This feature makes it particularly valuable for substitution reactions and potentially increases its biological activity compared to other hydroxylated benzene derivatives .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types